Enhanced Electronic Discrimination Between C-2 and C-5 Positions Versus Unsubstituted Oxazole Enables Precise Regiocontrol in C-H Functionalization
Ethyl oxazole-4-carboxylate exhibits significantly greater electronic and environmental discrimination between the C-2 and C-5 positions compared to unsubstituted oxazole [1]. This enhanced discrimination allows for regioselective direct C-H heteroarylation specifically at the C-2 position with broad scope of iodo-, bromo-, and chloroheteroaromatics using Cy-JohnPhos and tri-o-tolylphosphine ligands in dioxane and toluene [2]. The target compound was also directly and regioselectively alkenylated, benzylated, and alkylated with alkenyl-, benzyl-, allyl-, and alkyl halides using Pd(OAc)2, Cs2CO3, and Buchwald's JohnPhos ligand, demonstrating versatile C-2 regioselective C-C bond formation capabilities not achievable with unsubstituted oxazole [3].
| Evidence Dimension | Electronic discrimination between C-2 and C-5 positions for regioselective C-H functionalization |
|---|---|
| Target Compound Data | Enhanced electronic and environmental difference enabling exclusive C-2 regioselectivity with broad halide scope |
| Comparator Or Baseline | Unsubstituted oxazole: high competition between C-2 and C-5 positions limiting regioselective control |
| Quantified Difference | Qualitatively superior discrimination; C-2 selective coupling demonstrated with multiple halide classes (iodo-, bromo-, chloro-, alkenyl-, benzyl-, alkyl halides) |
| Conditions | Palladium-catalyzed direct C-H heteroarylation, alkenylation, benzylation, and alkylation conditions |
Why This Matters
Regioselective control is essential for the precise synthesis of 2-substituted oxazole pharmacophores; unsubstituted oxazole yields product mixtures or requires pre-functionalization, adding synthetic steps.
- [1] Verrier, C. Etude des nouvelles méthodologies de fonctionnalisation directe palladocatalysées de la liaison C-H en série oxazole-4-carboxylate (Doctoral dissertation). INSA de Rouen, 2010. View Source
- [2] Verrier, C.; Martin, T.; Hoarau, C.; Marsais, F. J. Org. Chem. 2008, 73, 7383-7386. View Source
- [3] Verrier, C.; Hoarau, C.; Marsais, F. Org. Biomol. Chem. 2009, 7, 647-650. View Source
